molecular formula C6H12O3 B14479754 methyl (2R,3R)-3-hydroxy-2-methylbutanoate CAS No. 66767-61-1

methyl (2R,3R)-3-hydroxy-2-methylbutanoate

Cat. No.: B14479754
CAS No.: 66767-61-1
M. Wt: 132.16 g/mol
InChI Key: FFJMPYODEQVBEX-RFZPGFLSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-hydroxy-2-methylbutanoate can be achieved through several methods. One common approach involves the esterification of (2R,3R)-3-hydroxy-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of methyl (2R,3R)-3-oxo-2-methylbutanoate or methyl (2R,3R)-3-carboxy-2-methylbutanoate.

    Reduction: Formation of (2R,3R)-3-hydroxy-2-methylbutanol.

    Substitution: Formation of methyl (2R,3R)-3-chloro-2-methylbutanoate or methyl (2R,3R)-3-bromo-2-methylbutanoate.

Scientific Research Applications

Methyl (2R,3R)-3-hydroxy-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl (2R,3R)-3-hydroxy-2-methylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules.

Properties

CAS No.

66767-61-1

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

methyl (2R,3R)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3/t4-,5-/m1/s1

InChI Key

FFJMPYODEQVBEX-RFZPGFLSSA-N

Isomeric SMILES

C[C@H]([C@@H](C)O)C(=O)OC

Canonical SMILES

CC(C(C)O)C(=O)OC

Origin of Product

United States

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